N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via Friedel-Crafts alkylation or acylation reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of substituted derivatives with varying functional groups
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)ethylamine
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide stands out due to its unique combination of a cyclohexene ring, a fluorophenyl group, and a piperazine moiety. This structural diversity allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O/c22-20-8-4-7-19(15-20)16-24-11-13-25(14-12-24)17-21(26)23-10-9-18-5-2-1-3-6-18/h4-5,7-8,15H,1-3,6,9-14,16-17H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMULKJMFGRNJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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